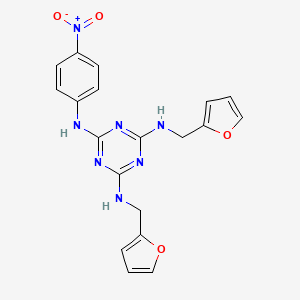![molecular formula C24H17NO4 B15010251 (3E)-5-(2,4-dimethoxyphenyl)-3-(5H-indeno[1,2-b]pyridin-5-ylidene)furan-2(3H)-one](/img/structure/B15010251.png)
(3E)-5-(2,4-dimethoxyphenyl)-3-(5H-indeno[1,2-b]pyridin-5-ylidene)furan-2(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2,4-DIMETHOXYPHENYL)-3-[(5E)-5H-INDENO[1,2-B]PYRIDIN-5-YLIDENE]-2,3-DIHYDROFURAN-2-ONE is a complex organic compound with a unique structure that combines elements of phenyl, indeno, pyridinyl, and dihydrofuranone groups
Métodos De Preparación
The synthesis of 5-(2,4-DIMETHOXYPHENYL)-3-[(5E)-5H-INDENO[1,2-B]PYRIDIN-5-YLIDENE]-2,3-DIHYDROFURAN-2-ONE involves multiple steps, starting with the preparation of the individual components. The phenyl and indeno groups are typically synthesized through a series of organic reactions, including Friedel-Crafts acylation and cyclization reactions. The pyridinyl group is introduced through a condensation reaction with the indeno group, followed by the formation of the dihydrofuranone ring through a cyclization reaction. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity.
Análisis De Reacciones Químicas
5-(2,4-DIMETHOXYPHENYL)-3-[(5E)-5H-INDENO[1,2-B]PYRIDIN-5-YLIDENE]-2,3-DIHYDROFURAN-2-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using reagents like lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or amines.
Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions with reagents such as sodium hydroxide or potassium tert-butoxide, leading to the formation of phenols or ethers.
Aplicaciones Científicas De Investigación
5-(2,4-DIMETHOXYPHENYL)-3-[(5E)-5H-INDENO[1,2-B]PYRIDIN-5-YLIDENE]-2,3-DIHYDROFURAN-2-ONE has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mecanismo De Acción
The mechanism of action of 5-(2,4-DIMETHOXYPHENYL)-3-[(5E)-5H-INDENO[1,2-B]PYRIDIN-5-YLIDENE]-2,3-DIHYDROFURAN-2-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular processes and pathways. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby reducing inflammatory responses.
Comparación Con Compuestos Similares
Similar compounds to 5-(2,4-DIMETHOXYPHENYL)-3-[(5E)-5H-INDENO[1,2-B]PYRIDIN-5-YLIDENE]-2,3-DIHYDROFURAN-2-ONE include:
5-(2,4-DIMETHOXYPHENYL)-3-[(5E)-5H-INDENO[1,2-B]PYRIDIN-5-YLIDENE]-2,3-DIHYDROFURAN-2-ONE: This compound shares a similar structure but may have different substituents or functional groups.
5-(2,4-DIMETHOXYPHENYL)-3-[(5E)-5H-INDENO[1,2-B]PYRIDIN-5-YLIDENE]-2,3-DIHYDROFURAN-2-ONE: This compound has a similar core structure but may differ in the position or type of substituents.
The uniqueness of 5-(2,4-DIMETHOXYPHENYL)-3-[(5E)-5H-INDENO[1,2-B]PYRIDIN-5-YLIDENE]-2,3-DIHYDROFURAN-2-ONE lies in its specific combination of functional groups and its potential for diverse applications in scientific research.
Propiedades
Fórmula molecular |
C24H17NO4 |
|---|---|
Peso molecular |
383.4 g/mol |
Nombre IUPAC |
(3E)-5-(2,4-dimethoxyphenyl)-3-indeno[1,2-b]pyridin-5-ylidenefuran-2-one |
InChI |
InChI=1S/C24H17NO4/c1-27-14-9-10-17(20(12-14)28-2)21-13-19(24(26)29-21)22-15-6-3-4-7-16(15)23-18(22)8-5-11-25-23/h3-13H,1-2H3/b22-19+ |
Clave InChI |
YWNHTWKUYZAAKJ-ZBJSNUHESA-N |
SMILES isomérico |
COC1=CC(=C(C=C1)C2=C/C(=C/3\C4=C(C5=CC=CC=C53)N=CC=C4)/C(=O)O2)OC |
SMILES canónico |
COC1=CC(=C(C=C1)C2=CC(=C3C4=C(C5=CC=CC=C53)N=CC=C4)C(=O)O2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(3,5-dimethylphenyl)-2-[(2E)-2-(2-hydroxybenzylidene)hydrazinyl]-2-oxoacetamide](/img/structure/B15010180.png)
![N'-benzyl-6-[(2E)-2-(4-ethoxy-3-methoxybenzylidene)hydrazinyl]-N,N-dimethyl-1,3,5-triazine-2,4-diamine](/img/structure/B15010188.png)
![5-([2-(3,4-Dimethylphenoxy)ethyl]thio)-1-phenyl-1H-tetrazole](/img/structure/B15010190.png)
![5-chloro-2-({3-[6-nitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl]benzoyl}amino)benzoic acid](/img/structure/B15010198.png)
![2-[(4-Hydroxy-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)sulfanyl]-1-(4-methoxy-3-nitrophenyl)ethanone](/img/structure/B15010209.png)
![(4-chlorophenyl)({[(E)-{4-methoxy-3-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]phenyl}methylidene]amino}oxy)methanone](/img/structure/B15010214.png)
![3-(4-chlorophenyl)-11-(4-ethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B15010219.png)
![N-[4-(5-bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]acetamide](/img/structure/B15010225.png)

![N-(2-methoxyphenyl)-2-[(6-{[(E)-(4-nitrophenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]acetamide](/img/structure/B15010244.png)

![Methyl ({2-[(methoxycarbonyl)amino]-3,5-dinitrophenyl}sulfanyl)acetate](/img/structure/B15010256.png)
![2,4-dimethyl-N-{(E)-[1-(4-methylphenyl)-2,5-diphenyl-1H-pyrrol-3-yl]methylidene}aniline](/img/structure/B15010257.png)
![2-bromo-N-[2-({2-oxo-2-[(tetrahydrofuran-2-ylmethyl)amino]ethyl}sulfanyl)-1,3-benzothiazol-6-yl]benzamide](/img/structure/B15010262.png)
